N-carbobenzoxy-serine

説明

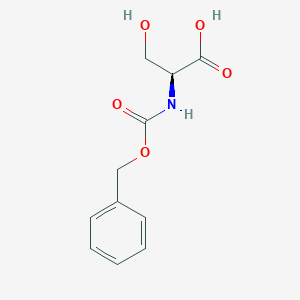

Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308319 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-56-1, 1145-80-8 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1145-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-carbobenzoxy-L-serine?

An In-depth Technical Guide to the Chemical Properties and Applications of N-carbobenzoxy-L-serine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-carbobenzoxy-L-serine (also known as N-Cbz-L-serine or Z-L-serine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of this crucial molecule, with a focus on its pivotal role as a protecting group in modern peptide synthesis. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of N-carbobenzoxy-L-serine in Synthetic Chemistry

N-carbobenzoxy-L-serine is a derivative of the amino acid L-serine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is of paramount importance in the stepwise synthesis of peptides and other complex organic molecules. The pioneering work of Bergmann and Zervas in the 1930s introduced the Cbz group as the first reversible Nα-protecting group for peptide synthesis, a development that revolutionized the field by enabling the controlled formation of peptide bonds.[1][2]

The strategic utility of N-Cbz-L-serine lies in the stability of the Cbz group to a wide range of reaction conditions, yet its susceptibility to facile removal under specific, mild conditions. This orthogonality allows for the selective deprotection of the amine, a critical feature in the iterative process of building a peptide chain. This guide will explore the fundamental chemical properties that underpin its function and provide practical insights into its application.

Physicochemical Properties of N-carbobenzoxy-L-serine

N-Cbz-L-serine is a white to off-white crystalline solid at room temperature.[1][3] It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide.[1][3]

Table 1: Key Physicochemical Data for N-carbobenzoxy-L-serine

| Property | Value | References |

| CAS Number | 1145-80-8 | [1][3][4][5][6] |

| Molecular Formula | C11H13NO5 | [1][3][4][7][8] |

| Molecular Weight | 239.23 g/mol | |

| Appearance | White to off-white or cream powder/crystalline solid | [1][3][9] |

| Melting Point | 115-121 °C | [4][5][6][7][9][10] |

| Solubility | Sparingly soluble in water; soluble in methanol and DMSO | [1][3] |

| Specific Rotation [α]D | +5.6° to +6.6° (c=6, AcOH) | |

| pKa | 3.60 ± 0.10 (Predicted) | [1] |

| Stability | Stable under normal temperatures and pressures. May degrade with prolonged exposure to moisture or elevated temperatures. | [1] |

The Chemistry of the Carbobenzoxy Group: Protection and Deprotection

The functionality of N-Cbz-L-serine is defined by the chemistry of the carbobenzoxy protecting group. The Cbz group is introduced to the amino function of L-serine, rendering it unreactive towards acylation and other reactions targeting primary amines.

Synthesis of N-carbobenzoxy-L-serine

The synthesis of N-Cbz-L-serine is typically achieved through the reaction of L-serine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1][11] The reaction is generally performed at low temperatures (0–5 °C) to minimize side reactions.[1]

Caption: Synthesis of N-Cbz-L-serine.

Deprotection of the Carbobenzoxy Group

A key advantage of the Cbz group is its facile removal under conditions that are orthogonal to many other protecting groups. The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis.[11][12] This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents.[11] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.

Acidic conditions, such as treatment with HBr in acetic acid, can also be employed for Cbz group removal.[12] More recently, methods using Lewis acids like AlCl3 in hexafluoroisopropanol (HFIP) have been developed for mild and selective deprotection.[12][13]

Application in Peptide Synthesis: A Step-by-Step Workflow

N-Cbz-L-serine is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][9][14] The following outlines a generalized workflow for its incorporation into a growing peptide chain.

Caption: Generalized workflow for peptide synthesis using N-Cbz-L-serine.

Experimental Protocol: Coupling of N-Cbz-L-serine in Solution-Phase Synthesis

This protocol describes a representative coupling reaction to form a dipeptide.

Materials:

-

N-Cbz-L-serine

-

Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Amino Component: Dissolve the amino acid methyl ester hydrochloride in DCM. Add one equivalent of TEA to neutralize the hydrochloride and stir for 15 minutes at room temperature.

-

Activation of N-Cbz-L-serine: In a separate flask, dissolve N-Cbz-L-serine and one equivalent of HOBt in DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of DCC and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the solution of the free amino acid methyl ester to the activated N-Cbz-L-serine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, key features in the NMR and IR spectra of N-Cbz-L-serine are noteworthy for its characterization.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the serine backbone.[15]

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carbamate and the carboxylic acid, as well as the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the O-H stretch of the hydroxyl group and carboxylic acid.[15][16]

Safety and Handling

N-Cbz-L-serine is considered to have low acute toxicity, though it may cause mild irritation upon contact with eyes or skin.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[5][6][10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

N-carbobenzoxy-L-serine remains a cornerstone in the field of synthetic peptide and medicinal chemistry. Its robust chemical properties, coupled with the reliable methods for its introduction and removal, ensure its continued relevance. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge for its successful utilization in their synthetic endeavors.

References

-

Exploring the Chemistry: Understanding the Properties and Applications of N-Carbobenzoxy-L-serine Benzyl Ester. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

N-Cbz-L-Serine CAS#: 1145-80-8. ChemWhat. Available at: [Link]

-

N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310. PubChem. Available at: [Link]

-

(PDF) SYNTHESIS OF PEPTIDES OF l-SERINE. ResearchGate. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

-

N-(benzyloxycarbonyl)-O-benzyl-L-serine | C18H19NO5 | CID 89390. PubChem. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

1 H NMR spectra of L-serine, Ser:CB[9] mixture in the molar ratio... ResearchGate. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1145-80-8: N-(Benzyloxycarbonyl)-L-serine | CymitQuimica [cymitquimica.com]

- 4. N-Benzyloxycarbonyl-L-serine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. N-Carbobenzyloxy-L-serine | 1145-80-8 [chemnet.com]

- 8. 229510050 [thermofisher.com]

- 9. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]

- 15. N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum [chemicalbook.com]

- 16. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-carbobenzoxy-L-serine: Synthesis, Characterization, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-carbobenzoxy-L-serine (Cbz-L-Serine or Z-L-Serine). We will delve into its fundamental chemical properties, provide detailed, field-proven protocols for its synthesis and deprotection, and offer insights into the critical role it plays as a protected amino acid in the art of peptide synthesis.

Core Concepts: Structure and Significance

N-carbobenzoxy-L-serine is a derivative of the naturally occurring amino acid L-serine. Its defining feature is the presence of a benzyloxycarbonyl (Cbz or Z) group attached to the alpha-amino nitrogen. This modification is not merely structural; it is a strategic maneuver that is fundamental to the controlled, stepwise construction of peptides and other complex molecules.[1]

The Cbz group serves as a robust protecting group, effectively "masking" the nucleophilicity of the amine. This protection is crucial as it allows for the selective activation and coupling of the carboxylic acid terminus of the amino acid without the risk of uncontrolled self-polymerization.[1] The Cbz group is renowned for its stability across a range of chemical conditions, yet it can be removed cleanly and efficiently under specific, mild conditions, most notably through catalytic hydrogenolysis.[2][3] This strategic protection and deprotection cycle is the cornerstone of classical peptide synthesis.

Chemical Structure

The structure of N-carbobenzoxy-L-serine incorporates the chiral center of L-serine, the carboxylic acid and hydroxyl functional groups of the parent amino acid, and the benzyloxycarbonyl protecting group.

Caption: 2D Chemical Structure of N-carbobenzoxy-L-serine.

Molecular Weight and Formula

A precise understanding of the molecular weight is critical for accurate reagent stoichiometry in synthesis protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₅ | [4] |

| Molecular Weight | 239.22 g/mol | [4][5] |

| CAS Number | 1145-80-8 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 117-120 °C |

Synthesis of N-carbobenzoxy-L-serine: A Validated Protocol

The synthesis of N-Cbz-L-serine is typically achieved via the Schotten-Baumann reaction, where L-serine is acylated with benzyl chloroformate under alkaline conditions. The following protocol is a robust and reliable method for its preparation.

Causality Behind Experimental Choices

-

Alkaline Conditions (pH 8.5-9): The reaction requires a basic environment to deprotonate the amino group of L-serine, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of benzyl chloroformate.[2] Maintaining the pH in this range is a balancing act; too low, and the reaction rate diminishes, too high, and the risk of benzyl chloroformate hydrolysis and racemization of the product increases.[6]

-

Low Temperature (0-5 °C): This is a critical parameter. The reaction is exothermic, and maintaining a low temperature serves two primary purposes: it minimizes the hydrolysis of the benzyl chloroformate reagent and, crucially, it suppresses potential side reactions, including the formation of an oxazolidone byproduct and racemization of the chiral center.[7]

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system, culminating in a purification step that yields high-purity material.[2][7]

Materials:

-

L-Serine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Methylene chloride (or Ethyl Acetate)

-

Water (deionized)

-

Ice

Procedure:

-

Dissolution: In a suitable reaction vessel equipped with a stirrer and pH meter, dissolve L-Serine (e.g., 20.0 g, 190.3 mmol) in water.

-

pH Adjustment: While maintaining the temperature at approximately 25°C, slowly add an aqueous solution of sodium hydroxide to adjust the pH of the serine solution to ~8.5.

-

Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add benzyl chloroformate (e.g., 36.0 g, 211.0 mmol) dropwise over a period of 1-2 hours. Concurrently, add an aqueous sodium hydroxide solution as needed to maintain the pH between 8.3 and 8.5.

-

Reaction Completion: After the addition of benzyl chloroformate is complete, allow the mixture to stir for an additional 2 hours at 0-5°C.

-

Work-up:

-

Extract the reaction mixture with methylene chloride to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Separate the aqueous phase and adjust the pH to ~7 with concentrated hydrochloric acid.

-

Heat the aqueous phase to ~40°C under a low vacuum to remove any residual methylene chloride.

-

-

Crystallization:

-

Add water to the solution and heat to ~60°C.

-

While maintaining the temperature at ~60°C, adjust the pH to ~2 with concentrated hydrochloric acid.

-

Cool the solution to ~50°C while stirring, and add seed crystals of N-Cbz-L-serine if available.

-

Continue cooling to 0°C to complete the crystallization process.

-

-

Isolation and Drying:

-

Collect the crystalline product by filtration.

-

Wash the filter cake with cold (0-5°C) water.

-

Dry the product under vacuum at ~40°C to a constant weight.

-

Expected Yield: 75-85%

Caption: Workflow for the synthesis of N-carbobenzoxy-L-serine.

Purification and Characterization: Ensuring Quality

The purity of N-Cbz-L-serine is paramount for its successful application in peptide synthesis. The following section details a reliable purification method and the characterization data required to validate the final product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, removing any unreacted starting materials and side products.

Protocol:

-

Dissolve the crude N-Cbz-L-serine in a minimal amount of hot ethyl acetate.[7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold ethyl acetate or petroleum ether, and dry under vacuum.

Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized N-Cbz-L-serine is achieved through spectroscopic analysis. The data below serves as a benchmark for researchers to compare against their own results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Representative Data) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H | |

| ~5.10 | s | 2H | -O-CH₂ -Ar | |

| ~4.40 | m | 1H | α-CH | |

| ~3.90 | m | 2H | β-CH₂ | |

| ~5.5-6.0 | d | 1H | NH | |

| ~10-12 | br s | 1H | COOH |

| ¹³C NMR (Representative Data) | Chemical Shift (δ) ppm | Assignment |

| ~173 | C OOH | |

| ~157 | NC =O | |

| ~136 | Ar-C (quat) | |

| ~128.5, 128.0 | Ar-C H | |

| ~67 | -O-C H₂-Ar | |

| ~63 | β-C H₂ | |

| ~57 | α-C H |

(Note: NMR chemical shifts can vary depending on the solvent and concentration. The data presented is a general guide. Sources for NMR data include chemical databases like PubChem and ChemicalBook.)[4][8][9]

Deprotection: Releasing the Amine for Peptide Coupling

The strategic removal of the Cbz group is the final step before the newly liberated amine can participate in the next peptide bond formation. Catalytic transfer hydrogenolysis is a preferred method due to its mild conditions and avoidance of flammable hydrogen gas.[3]

Catalytic Transfer Hydrogenolysis Protocol

Materials:

-

N-Cbz-L-serine

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the N-Cbz-L-serine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Catalyst and Hydrogen Donor Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting product is L-serine, along with byproducts derived from the ammonium formate. Further purification may be required depending on the subsequent application.

-

Caption: Workflow for Cbz deprotection via catalytic transfer hydrogenolysis.

Conclusion

N-carbobenzoxy-L-serine is a vital building block in the synthesis of peptides and other complex organic molecules. A thorough understanding of its synthesis, purification, and deprotection is essential for any researcher working in these fields. The protocols and data presented in this guide provide a solid foundation for the successful and reliable use of this important compound. By adhering to these validated methods, scientists can ensure the integrity of their synthetic intermediates, leading to higher yields and purities in their final products.

References

-

Blaskovich, M. (2017). Racemization in amino acids? ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of carbobenzyloxy-L-serine. Retrieved from [Link]

- Garner, P., & Park, J. M. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18.

- Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.

- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (n.d.). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1.

- Gowda, D. C. (2004). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. Journal of Chemical Research, 2004(1), 66-67.

- Dondoni, A., & Perrone, D. (n.d.). A MILD, TWO-STEP SYNTHESIS OF (S)-N-Boc-SERINAL N,O-ACETAL FROM L-SERINE. Organic Syntheses, 77, 64.

- Wipf, P., & Venkatraman, S. (n.d.). 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 75, 177.

- Anwer, M. K., & Spatola, A. F. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497.

- Fruton, J. S. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Journal of Biological Chemistry, 146(2), 463-470.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100310, N-(Benzyloxycarbonyl)-L-serine. Retrieved from [Link]

- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000867. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Anwer, M. K., & Spatola, A. F. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497.

-

SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester. Retrieved from [Link]

- Pansare, S. V., et al. (2001). Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-Serine via its β-lactone: Nα-(benzyloxy-carbonyl)-β-(pyrazol-1-yl)-L-Alanine. Journal of Organic Chemistry, 66(22), 7355-7363.

- U.S. Patent No. 8,357,820 B2. (2013). Process for producing N-protected amino acid.

- Molecules. (2022).

- Chinese Patent No. CN1323068C. (2007). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

Sources

- 1. N-Cbz-L-serine | 1145-80-8 | FC19786 | Biosynth [biosynth.com]

- 2. prepchem.com [prepchem.com]

- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-CARBOBENZOXY-DL-SERINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000867 L-Serine at BMRB [bmrb.io]

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-L-serine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-L-serine, a critical building block in modern peptide synthesis and various pharmaceutical research endeavors. The document delves into the underlying chemical principles, offers a detailed, field-proven experimental protocol, and outlines the analytical techniques essential for verifying the compound's identity and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of N-Cbz-L-serine.

Introduction: The Significance of N-Cbz-L-serine

N-(Benzyloxycarbonyl)-L-serine, commonly abbreviated as N-Cbz-L-serine or Z-L-serine, is a derivative of the amino acid L-serine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection strategy, pioneered in the early 20th century, was a revolutionary step in the field of peptide chemistry.[2][3] The Cbz group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions during the formation of peptide bonds at the carboxyl terminus.[2][3] Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenation, makes it an invaluable tool in the multi-step synthesis of complex peptides and proteins.[1][2] N-Cbz-L-serine serves as a key starting material for the synthesis of various α-amino acids and is a fundamental component in the production of numerous therapeutic peptides.[4][5]

The Chemistry of Amine Protection: The Schotten-Baumann Reaction

The synthesis of N-Cbz-L-serine is a classic example of the Schotten-Baumann reaction, a method used to acylate amines or alcohols.[6][7] This reaction is typically performed in a biphasic system, often consisting of an aqueous and an organic solvent.[6][8] The core of the reaction is the nucleophilic acyl substitution where the deprotonated amino group of L-serine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[8]

An aqueous base, such as sodium hydroxide, plays a crucial dual role in this process. Firstly, it deprotonates the amino group of L-serine, enhancing its nucleophilicity. Secondly, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the desired amide product.[6][9] Maintaining a controlled temperature, typically between 0–5 °C, is critical to minimize the hydrolysis of the benzyl chloroformate reagent and to prevent potential side reactions.[2]

Experimental Protocol: Synthesis of N-Cbz-L-serine

This protocol details a robust and reproducible method for the synthesis of N-Cbz-L-serine.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| L-Serine | C₃H₇NO₃ | 105.09 | 10.5 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.2 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 17.1 mL (20.4 g) | 0.12 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For recrystallization | - |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - |

Step-by-Step Procedure

-

Dissolution of L-Serine: In a 250 mL beaker, dissolve 10.5 g (0.1 mol) of L-serine in 100 mL of a 2 M sodium hydroxide solution (8.0 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C, slowly and simultaneously add 17.1 mL (0.12 mol) of benzyl chloroformate and a 2 M sodium hydroxide solution to the L-serine solution over a period of approximately one hour. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) throughout the addition. Use a pH meter to monitor the pH and add the sodium hydroxide solution as needed.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract twice with 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Cbz-L-serine will form.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration and wash it with cold water.

-

Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Expected Yield and Physical Properties

-

Appearance: White to off-white crystalline powder.[2]

-

Melting Point: 117-120 °C.

-

Solubility: Sparingly soluble in water, but soluble in polar organic solvents like methanol and dimethyl sulfoxide.[1][2]

-

Theoretical Yield: 23.92 g.

-

Expected Yield: 75-85%.

Characterization of N-Cbz-L-serine

Thorough characterization is imperative to confirm the successful synthesis and purity of N-Cbz-L-serine. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.35 | multiplet | 5H |

| Benzyl (CH₂) | ~5.05 | singlet | 2H |

| α-CH | ~4.15 | multiplet | 1H |

| β-CH₂ | ~3.65 | multiplet | 2H |

| NH | ~7.60 | doublet | 1H |

| OH (hydroxyl) | ~5.00 | triplet | 1H |

| OH (carboxyl) | ~12.7 | broad singlet | 1H |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad absorption |

| N-H (Amide) | ~3300 | Sharp absorption |

| C=O (Carbamate) | ~1715 | Strong absorption |

| C=O (Carboxylic Acid) | ~1695 | Strong absorption |

| C=C (Aromatic) | 1600-1450 | Medium absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For N-Cbz-L-serine (C₁₁H₁₃NO₅), the expected molecular weight is 239.23 g/mol .[10] Electrospray ionization (ESI) is a common technique for analyzing this type of compound.

Visualizing the Process

Reaction Mechanism

Caption: A step-by-step workflow for the synthesis of N-Cbz-L-serine.

Conclusion

The synthesis and characterization of N-Cbz-L-serine are fundamental procedures in the field of peptide chemistry. The Schotten-Baumann reaction provides an efficient and scalable method for the preparation of this important protected amino acid. Adherence to the detailed protocol and rigorous analytical characterization are essential for ensuring the quality and suitability of N-Cbz-L-serine for its intended applications in research and development. This guide provides the necessary theoretical background and practical insights to enable scientists to confidently produce and validate this key synthetic building block.

References

-

PrepChem.com. Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

PubChem. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

-

PubMed. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

Organic Syntheses Procedure. BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]

-

ChemBK. N-Cbz-DL-serine. [Link]

Sources

- 1. CAS 1145-80-8: N-(Benzyloxycarbonyl)-L-serine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 5. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Sentinel of Serine: An In-depth Technical Guide to the N-Carbobenzoxy Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the precise orchestration of chemical reactions is paramount. The ability to selectively mask and unmask reactive functional groups is the cornerstone of building complex molecular architectures. Among the arsenal of protective chemistries, the N-carbobenzoxy (Cbz or Z) group stands as a venerable and versatile tool, particularly for the protection of amino acids like serine. This guide provides a deep dive into the core principles, practical applications, and critical considerations for employing N-carbobenzoxy-serine as a strategic protecting group.

The Imperative for Protection: Why Serine's Hydroxyl and Amino Groups Need a Guardian

Serine, with its primary amino group and a nucleophilic hydroxyl side chain, presents a dual challenge in peptide synthesis.[1][2][3] Unchecked, these reactive sites can lead to a cascade of undesirable side reactions, including self-polymerization and branching, ultimately compromising the integrity and yield of the target peptide.[2][3] The strategic implementation of protecting groups is therefore not merely a procedural step but a fundamental necessity for achieving controlled, sequential peptide bond formation.[2][4]

The ideal protecting group for the α-amino group of serine must be easily introduced, stable throughout various reaction conditions, and readily removable without damaging the nascent peptide chain.[2] The Cbz group, pioneered in the 1930s, fulfills these criteria with remarkable efficacy, solidifying its place in the synthetic chemist's toolkit.[5][6]

The N-Carbobenzoxy Group: A Profile of a Stalwart Protector

The N-carbobenzoxy group is a benzyloxycarbonyl moiety that transforms the nucleophilic amino group of serine into a stable carbamate.[5][6][7] This transformation effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, preventing it from engaging in unwanted reactions during peptide coupling.[8]

Key Attributes of the Cbz Group:

-

Stability: The Cbz group is robust and stable under a variety of reaction conditions, including those involving weak acids and bases.[4][9]

-

Ease of Introduction: It can be readily introduced by reacting serine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[5][6][8]

-

Facile Removal: The Cbz group can be cleaved under mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[6][7][10][11]

-

Orthogonality: Cbz is orthogonal to other widely used protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), allowing for selective deprotection strategies in complex syntheses.[6][12]

Synthesis of N-Cbz-L-Serine: A Step-by-Step Protocol

The synthesis of N-(Benzyloxycarbonyl)-L-serine is a well-established procedure that involves the reaction of L-serine with benzyl chloroformate in an alkaline aqueous or mixed solvent system.[5]

Experimental Protocol: Synthesis of N-Cbz-L-Serine

-

Dissolution: Dissolve L-serine in a cooled (0–5 °C) aqueous solution of sodium hydroxide.[5]

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature and pH. The reaction is typically carried out under Schotten-Baumann conditions.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Acidification: Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-serine.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.[5]

Causality Behind the Choices:

-

Low Temperature: Performing the reaction at 0–5 °C minimizes potential side reactions, such as the hydrolysis of benzyl chloroformate and racemization of the amino acid.[5][13]

-

Alkaline Conditions: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6][13]

The Core Directive: Deprotection of the Cbz Group

The selective removal of the Cbz group is a critical step that liberates the amino group for subsequent peptide bond formation. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.[6][10][11]

Catalytic Hydrogenolysis: The Mild and Efficient Path

Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[11] It involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source.[7]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the reduction of the benzyl ester moiety of the carbamate, leading to the formation of toluene and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[6]

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected serine derivative in a suitable solvent such as methanol or ethanol.[11]

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[11]

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.[11]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[6]

-

Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected serine derivative.

Diagram: Catalytic Hydrogenolysis of Cbz-Serine

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation: A Safer Alternative

For larger-scale reactions where handling hydrogen gas poses a safety concern, catalytic transfer hydrogenation offers a practical alternative.[11][14] This method utilizes a hydrogen donor in conjunction with a palladium catalyst.[11]

Common Hydrogen Donors:

Experimental Protocol: Cbz Deprotection via Catalytic Transfer Hydrogenation (using Ammonium Formate)

-

Dissolution: Dissolve the Cbz-protected serine derivative in methanol or ethanol.[11]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating.[11]

-

Monitoring and Work-up: Follow the same procedure as for catalytic hydrogenolysis.

Acid-Catalyzed Cleavage: A Metal-Free Approach

Acidic cleavage provides a valuable alternative for substrates that are incompatible with hydrogenation.[10][11] Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly employed.[10]

Mechanism of Acid-Catalyzed Cleavage:

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (SN2) by the counter-ion or solvent, leading to the liberation of the free amine, carbon dioxide, and a benzyl derivative.[6]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.

-

Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 molar excess).[10]

-

Reaction: Stir the mixture at room temperature for 1-2 hours.[10]

-

Monitoring: Monitor the reaction by TLC or HPLC.[10]

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[10]

-

Isolation: Collect the precipitate by filtration or centrifugation and wash thoroughly with cold diethyl ether.[10]

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. researchgate.net [researchgate.net]

The Carbobenzoxy-Serine Lynchpin: A Technical Guide to its Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides with defined sequences is a foundational technique in modern drug discovery and biochemical research. The introduction of the carbobenzoxy (Cbz or Z) protecting group by Bergmann and Zervas was a pivotal moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1] This guide provides an in-depth analysis of the mechanism of action of N-carbobenzoxy-serine (Cbz-Ser) in peptide synthesis. It explores the core principles of the Cbz protecting group, the detailed mechanism of peptide bond formation, the prevalent side reactions associated with the serine residue, and evidence-based strategies for their mitigation. This document is intended to serve as a technical resource for scientists seeking to leverage Cbz-Ser as a critical building block in the construction of complex peptides.

The Strategic Imperative of Amine Protection: The Role of the Cbz Group

The fundamental challenge in peptide synthesis lies in controlling the inherent reactivity of amino acids, which possess both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH).[1] To achieve sequential and controlled peptide bond formation, the N-terminal amine of one amino acid must be temporarily "masked" or protected to prevent self-polymerization. The carbobenzoxy group is a classic and robust urethane-type protecting group that serves this purpose admirably.[2]

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] This converts the highly nucleophilic amine into a significantly less reactive carbamate, which is stable to a variety of reaction conditions used for peptide coupling.[1] A key advantage of the Cbz group is its orthogonality with other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.[2]

The removal of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[4] This deprotection method is exceptionally mild and occurs at a neutral pH, preserving the integrity of acid- or base-labile functional groups within the peptide chain.[5]

The Core Mechanism: Peptide Bond Formation with N-Cbz-Serine

The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of the N-protected amino acid. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the incoming amino acid ester. A widely used and effective method for this activation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.[1][6]

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Cbz-serine attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: The O-acylisourea is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a less reactive but still highly efficient acylating agent, the Cbz-Ser-OBt ester. This step is crucial for minimizing racemization.[6][7]

-

Peptide Bond Formation: The amino group of the C-terminal amino acid ester then attacks the carbonyl carbon of the Cbz-Ser-OBt ester, forming a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the new peptide bond, yielding the protected dipeptide.

Figure 2: Major side reactions involving N-Cbz-Serine during peptide synthesis.

Data-Driven Decisions: Coupling Reagent Performance

The choice of coupling reagent and additives has a profound impact on both the yield and the stereochemical purity of the final peptide. The following table summarizes the performance of common coupling strategies, with a focus on minimizing racemization.

| Coupling Reagent/Additive | Key Characteristics | Racemization Suppression | Reference |

| DCC/HOBt | Widely used, cost-effective. Forms insoluble DCU byproduct. | Good. HOBt converts the O-acylisourea to a less racemization-prone active ester. | [1][6] |

| DIC/HOBt | Similar to DCC, but the diisopropylurea byproduct is soluble in common organic solvents, simplifying purification. | Good. | [1] |

| DIC/HOAt | HOAt is more acidic than HOBt, leading to faster coupling rates and superior racemization suppression. | Excellent. Particularly effective for sterically hindered couplings. | [8][9] |

| HATU/HOAt | Aminium-based reagent. Very fast coupling rates. | Excellent. One of the most effective reagents for suppressing racemization. | [8][9] |

| Oxyma-B | A newer oxime-based additive reported to be superior to HOBt and HOAt in suppressing racemization, especially for sensitive amino acids like serine. | Superior. | [4] |

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a starting point for the successful application of N-Cbz-serine in peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the reaction.

Protocol 1: Solution-Phase Peptide Coupling of N-Cbz-Serine using DIC/HOBt

This protocol describes a standard method for coupling N-Cbz-Serine to an amino acid ester with minimal racemization. [10][11]

-

Dissolution: Dissolve N-Cbz-L-serine (1.0 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Neutralization: Add N-methylmorpholine (NMM) (1.0 eq.) to the stirred solution and stir for 10 minutes at room temperature.

-

Additive Addition: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) to the reaction mixture.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated diisopropylurea.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard procedure for the removal of the N-terminal Cbz protecting group. [1]

-

Setup: Dissolve the Cbz-protected peptide (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

-

Conclusion

This compound remains a cornerstone in the edifice of peptide synthesis. Its robust nature, coupled with well-understood deprotection methods, ensures its continued relevance. However, a deep mechanistic understanding of its behavior during peptide coupling is paramount for success. The inherent reactivity of the serine side chain necessitates a carefully considered approach to reaction design, particularly in the choice of coupling reagents, bases, and the potential need for orthogonal side-chain protection. By leveraging the strategies outlined in this guide, researchers can effectively mitigate common side reactions such as racemization, β-elimination, and O-acylation, thereby enabling the efficient and stereochemically pure synthesis of complex serine-containing peptides for a wide array of applications in science and medicine.

References

-

BenchChem. (2025). Technical Support Center: Reactions with N-Cbz-D-serine. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8), 3417. Link

-

Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Link

-

WuXi AppTec. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Link

-

Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 12(2), 69-74. Link

-

Arens, J. F. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Google Patents. Link

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.

-

BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis. Link

-

BenchChem. (2025). Application Notes and Protocols: Deprotection of the Acetyl Group from Serine in Peptide Synthesis. Link

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Kumar, A., et al. (2015). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances, 5(1), 1-5. Link

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 1-10. Link

-

Lenartowicz, P., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2568. Link

-

American Chemical Society. (2021). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 1(1), 6-13. Link

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

-

ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?. Link

-

National Academy of Sciences. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6657-6662. Link

-

ResearchGate. (n.d.). Dehydroalanine formation through a-elimination mechanism. Link

-

Royal Society of Chemistry. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 52(75), 11261-11264. Link

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Link

-

American Chemical Society. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(9), 1213-1244. Link

-

American Chemical Society. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(35), 15917-15923. Link

-

TÜBİTAK Academic Journals. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Turkish Journal of Chemistry, 24(4), 363-370. Link

-

National Center for Biotechnology Information. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 52(75), 11261-11264. Link

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]

- 9. people.uniurb.it [people.uniurb.it]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

Introduction: The Foundational Role of N-Cbz-Serine in Synthesis

An In-depth Technical Guide to the Physical Properties and Appearance of N-Cbz-Serine Powder

N-(Benzyloxycarbonyl)-L-serine, commonly abbreviated as N-Cbz-L-serine or Z-L-serine, is a cornerstone derivative of the amino acid L-serine. Its strategic importance in the fields of peptide synthesis, medicinal chemistry, and drug development stems from the protective nature of the benzyloxycarbonyl (Cbz or Z) group. This group temporarily masks the nucleophilicity of the serine's amino group, thereby enabling chemists to direct reactions with high selectivity to other parts of the molecule.[1] The pioneering work in the 1930s on benzyloxycarbonyl protecting groups revolutionized peptide synthesis, allowing for the methodical construction of complex polypeptide chains.[1]

A thorough understanding of the physical and chemical properties of N-Cbz-serine powder is not merely academic; it is a critical prerequisite for its effective use. For researchers, scientists, and drug development professionals, this knowledge underpins quality assessment, ensures reproducibility in synthetic protocols, and dictates appropriate handling and storage procedures. This guide provides a detailed examination of these properties, grounded in established data and practical, field-proven methodologies.

Molecular Structure and its Physicochemical Implications

The physical characteristics of N-Cbz-serine are a direct manifestation of its molecular architecture. The molecule integrates several key functional groups: a carboxylic acid, a primary alcohol (from the serine side chain), and a carbamate, which incorporates a bulky, aromatic benzyl group.

-

Chemical Structure: (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid[2]

Caption: 2D structure of N-Cbz-L-serine.

This combination of polar groups (hydroxyl, carboxyl) and a nonpolar aromatic ring imparts an amphiphilic character to the molecule. The Cbz group significantly increases the molecular weight and steric bulk compared to native L-serine, reducing its solubility in water while enhancing it in various organic solvents. The presence of hydrogen bond donors (-OH, -NH, -COOH) and acceptors (C=O, -OH) dictates its crystalline packing and contributes to its relatively high melting point.

Core Physical and Chemical Properties

For any laboratory application, a baseline understanding of the material's key identifiers and properties is essential. The following table summarizes the fundamental data for N-Cbz-L-serine.

| Property | Value | Source(s) |

| CAS Number | 1145-80-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |

| Molecular Weight | 239.23 g/mol | [2][5] |

| Appearance | White to off-white or light cream crystalline powder | [1][3][6][7][8] |

| Odor | Odorless or faint characteristic odor | [1][3][4] |

| Melting Point | 115 - 121 °C | [3][4][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, dichloromethane, and methanol. | [1][8][10] |

| Specific Rotation [α]20/D | +5.6° to +6.6° (c=6, Acetic Acid) | [5][6] |

| pKa (Predicted) | 3.60 ± 0.10 | [1][11] |

Appearance, Morphology, and Solubility Profile

Appearance: High-purity N-Cbz-L-serine typically presents as a white to almost white powder or crystalline solid.[5][6] The term "light cream" or "off-white" is also frequently used in supplier specifications, which can be indicative of trace impurities but is often within acceptable limits for most synthetic applications.[1][3][7] Significant deviation from this color profile (e.g., yellowing) may suggest degradation, possibly due to prolonged exposure to heat or light, or the presence of impurities from synthesis.

Solubility: The solubility is a direct consequence of the molecule's structure.

-

Water: The compound is sparingly soluble in water.[1] While the carboxyl and hydroxyl groups can engage in hydrogen bonding with water, the large, hydrophobic benzyloxycarbonyl group dominates, limiting aqueous solubility.

-

Organic Solvents: It exhibits good solubility in several organic solvents. It is known to be soluble in methanol, ethanol, dichloromethane, and chloroform.[8][10] This solubility is crucial for its use in solution-phase peptide synthesis and for purification via recrystallization.

Experimental Protocols for Physical Characterization

Verifying the physical properties of a starting material is a self-validating step that ensures the integrity of subsequent experiments.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range (typically < 2°C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting point range.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry N-Cbz-serine powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the sample. Use a rapid heating rate to approach the expected melting point (around 110°C), then reduce the rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For N-Cbz-L-serine, this range should fall within the expected 115-121°C.[9]

Caption: Workflow for melting point determination.

Protocol: Spectroscopic Confirmation via FTIR

Causality: Infrared (IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint" of the compound.

Methodology:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid a broad O-H stretch from water obscuring the spectrum.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Spectral Analysis: Confirm the presence of characteristic absorption bands:

-

~3400-3200 cm⁻¹: Broad peak corresponding to O-H (hydroxyl and carboxylic acid) and N-H stretching.

-

~3030 cm⁻¹: C-H stretching from the aromatic ring.

-

~1720-1680 cm⁻¹: Strong C=O stretching from the carbamate and carboxylic acid groups.

-

~1530 cm⁻¹: N-H bending.

-

~1250 cm⁻¹: C-O stretching.

-

Stability, Storage, and Safety

Stability and Storage: N-Cbz-L-serine is stable under normal ambient temperatures and pressures.[1] However, to prevent potential degradation from moisture or other environmental factors, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (-20°C or room temperature in a dark place) is recommended.[1][5]

Safety and Handling: According to safety data sheets, N-Cbz-L-serine is not classified as a hazardous substance under OSHA 2012 or GHS criteria.[2][3][4] However, standard laboratory precautions are essential. It may cause mild irritation upon contact with skin or eyes, and inhalation of the powder should be avoided.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the material.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

In case of contact: If it comes into contact with eyes, rinse immediately with plenty of water.[12] If it contacts skin, wash off with soap and water.[12]

Conclusion

N-Cbz-L-serine is a white to off-white crystalline powder whose physical properties are a direct reflection of its molecular structure. Its characteristic melting point, solubility profile, and spectroscopic fingerprint are critical parameters for identity and purity confirmation. For the research scientist, adherence to proper characterization protocols is a self-validating system that builds trustworthiness into every synthetic step, ensuring that this vital building block performs reliably in the intricate process of peptide synthesis and drug discovery.

References

-

ChemBK. N-((benzyloxy)carbonyl)serine. [Link]

-

ChemBK. N-cbz-dl-serine crystalline. [Link]

-

Chemsrc. N-Cbz-L-serine methyl ester | CAS#:1676-81-9. [Link]

-

ChemBK. N-Cbz-DL-serine. [Link]

-

PubChem. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Benzyloxycarbonyl-L-serine | 1145-80-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-Benzyloxycarbonyl-L-serine | 1145-80-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. N-Benzyloxycarbonyl-L-serine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of N-carbobenzoxy-serine for Researchers and Drug Development Professionals

Introduction

N-carbobenzoxy-serine (Cbz-Serine or Z-Serine) is a pivotal intermediate in synthetic organic chemistry, most notably as a protected amino acid building block in peptide synthesis.[1][2] The carbobenzoxy (Cbz or Z) group, pioneered in the 1930s, serves as a crucial protecting group for the amine functionality of serine, preventing unwanted side reactions during the stepwise assembly of peptide chains.[2] The success of any synthetic protocol, particularly during reaction setup, workup, and purification, is fundamentally dictated by the solubility characteristics of the reagents and products. Understanding the solubility of Cbz-Serine in a diverse array of solvent systems is therefore not merely a matter of convenience but a critical parameter for process optimization, yield maximization, and impurity profile control.

This in-depth technical guide provides a comprehensive overview of the solubility of Cbz-Serine. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, presents collated quantitative and qualitative data, and furnishes a detailed, field-tested protocol for determining solubility. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions when designing, executing, and scaling up synthetic processes involving this essential compound.

Theoretical Framework: Molecular Structure and Its Influence on Solubility

The solubility behavior of a molecule is a direct consequence of its structure. Cbz-Serine (C11H13NO5, Molar Mass: 239.22 g/mol ) is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions, which dictates its interaction with various solvents.[3][4]

-

Hydrophobic Region: The benzyl group (C6H5CH2-) of the carbobenzoxy moiety is nonpolar and aromatic. This region favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces and π-stacking interactions.

-

Hydrophilic Regions: The molecule contains several polar functional groups capable of hydrogen bonding:

-

Carboxylic Acid (-COOH): This group can act as both a hydrogen bond donor and acceptor. Its acidity (predicted pKa ≈ 3.60) means it can be deprotonated in basic conditions to form a highly polar carboxylate salt (-COO⁻), significantly enhancing aqueous solubility.[3]

-

Hydroxyl Group (-OH): The side-chain alcohol is a potent hydrogen bond donor and acceptor, contributing significantly to solubility in protic solvents like water and alcohols.

-

Carbamate Linkage (-NH-C=O): This group contains a hydrogen bond donor (N-H) and acceptor (C=O), further enhancing polarity.

-

The interplay between the bulky, nonpolar benzyl group and the multiple polar, hydrogen-bonding functional groups results in a nuanced solubility profile. A solvent's ability to effectively solvate both regions determines its efficacy in dissolving Cbz-Serine.

Caption: Molecular structure of Cbz-Serine highlighting its amphiphilic nature.

Solubility Data for this compound

The following table summarizes available quantitative and qualitative solubility data for Cbz-Serine in various solvents. A recent comprehensive study systematically measured the mole fraction solubility in 12 different solvents at temperatures ranging from 283.15 K (10°C) to 323.15 K (50°C).[5] This provides the most reliable quantitative data currently available. Qualitative data is drawn from various chemical supplier and safety datasheets.

| Solvent | Solvent Class | Quantitative Solubility (mol fraction x₁) at 323.15 K (50°C) | Qualitative Description | Source(s) |

| Acetone | Polar Aprotic | 0.2055 | Soluble | [5] |

| Isopropanol | Polar Protic | ~0.18 (estimated from graph) | Soluble | [5] |

| n-Propanol | Polar Protic | ~0.17 (estimated from graph) | Soluble | [5] |

| sec-Butanol | Polar Protic | ~0.15 (estimated from graph) | Soluble | [5] |

| n-Butanol | Polar Protic | ~0.14 (estimated from graph) | Soluble | [5] |

| 2-Butanone (MEK) | Polar Aprotic | ~0.13 (estimated from graph) | Soluble | [5] |

| Isobutanol | Polar Protic | ~0.12 (estimated from graph) | Soluble | [5] |

| n-Pentanol | Polar Protic | ~0.12 (estimated from graph) | Soluble | [5] |

| Methyl Acetate | Polar Aprotic | ~0.10 (estimated from graph) | Soluble | [5] |

| Ethyl Acetate | Polar Aprotic | ~0.08 (estimated from graph) | Soluble | [5][6] |

| Acetonitrile | Polar Aprotic | ~0.02 (estimated from graph) | Soluble | [5] |

| Water | Polar Protic | 0.0016 (at 323.15 K) | Sparingly Soluble | [2][5] |

| Ethanol | Polar Protic | Not explicitly in the main study, but high | Soluble | [3][7] |

| Chloroform | Chlorinated | - | Soluble | [3][7] |

| Dichloromethane (DCM) | Chlorinated | - | Soluble | [3][7] |

| Methanol | Polar Protic | - | Soluble (almost transparent solution) | |

| Acetic Acid | Polar Protic | - | Soluble (C=6) |

Key Insights from Data:

-

Temperature Dependence: For all 12 solvents tested quantitatively, the solubility of Cbz-Serine increases with increasing temperature.[5] This indicates an endothermic dissolution process, which is typical for crystalline solids.

-